Cas no 95732-59-5 (Hedyotisol A)

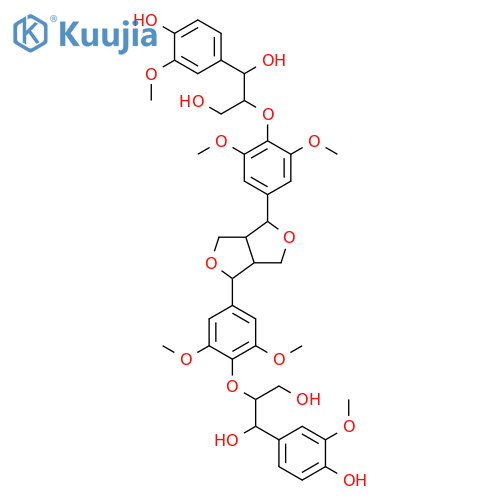

Hedyotisol A structure

商品名:Hedyotisol A

Hedyotisol A 化学的及び物理的性質

名前と識別子

-

- Hedyotisol A

- (1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol]

- [ "" ]

- 95839-45-5

- (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.

- G-b-S-r-S-b-G

- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

- Hedyotisol C

- 95732-59-5

- CHEMBL1761832

- Hedyotisol B

- bmse010121

- 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

- AKOS040761823

- CHEMBL2268764

- isoorientin 6-O-hexoside

- AKOS032962370

- HedyotisolA

- 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol

- 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol

- 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

-

- インチ: InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1

- InChIKey: LSWNERGQFCAXLI-RJFHMDDPSA-N

- ほほえんだ: COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC

計算された属性

- せいみつぶんしりょう: 810.31000

- どういたいしつりょう: 810.30988550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 16

- 重原子数: 58

- 回転可能化学結合数: 18

- 複雑さ: 1100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 214Ų

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 1012.1±65.0 °C at 760 mmHg

- フラッシュポイント: 565.9±34.3 °C

- PSA: 213.68000

- LogP: 4.17120

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Hedyotisol A セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Hedyotisol A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4191-5mg |

Hedyotisol A |

95732-59-5 | 5mg |

¥ 4420 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H10060-5mg |

(1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol] |

95732-59-5 | ,HPLC≥98% | 5mg |

¥6240.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4191-1 mg |

Hedyotisol A |

95732-59-5 | 1mg |

¥2595.00 | 2022-04-26 | ||

| A2B Chem LLC | AI64773-5mg |

Hedyotisol A |

95732-59-5 | 97.0% | 5mg |

$785.00 | 2024-07-18 | |

| TargetMol Chemicals | TN4191-5 mg |

Hedyotisol A |

95732-59-5 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| TargetMol Chemicals | TN4191-1 mL * 10 mM (in DMSO) |

Hedyotisol A |

95732-59-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 6720 | 2023-09-15 | |

| TargetMol Chemicals | TN4191-1 ml * 10 mm |

Hedyotisol A |

95732-59-5 | 1 ml * 10 mm |

¥ 6720 | 2024-07-20 |

Hedyotisol A 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

95732-59-5 (Hedyotisol A) 関連製品

- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))

- 487-39-8(Phillygenin)

- 67560-68-3([(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol)

- 27003-73-2(Lariciresinol)

- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)

- 1177-14-6(DL-Syringaresinol)

- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)

- 21453-69-0((+)-Syringaresinol)

- 31008-18-1(Magnolin)

- 638203-32-4(Phyllostadimer A)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:95732-59-5)Hedyotisol A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ